An In-depth Technical Guide to 4-Azido-L-phenylalanine hydrochloride
An In-depth Technical Guide to 4-Azido-L-phenylalanine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Azido-L-phenylalanine hydrochloride (AzF) is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its bioorthogonal azide (B81097) moiety allows for its specific incorporation into proteins, enabling a wide range of applications, including protein labeling, interaction studies, and the development of novel bioconjugates. This technical guide provides a comprehensive overview of AzF, including its chemical properties, detailed experimental protocols for its incorporation into proteins and subsequent modification via "click chemistry," and an examination of its application in studying G-protein coupled receptor (GPCR) signaling.
Introduction
The ability to site-specifically modify proteins is crucial for understanding their function and for the development of new therapeutics. 4-Azido-L-phenylalanine (AzF) has emerged as a powerful tool for this purpose. As an analog of the natural amino acid L-phenylalanine, it can be incorporated into proteins during translation using an expanded genetic code. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the complex biological environment of the cell but can be specifically and efficiently reacted with a complementary alkyne-containing molecule through a process known as "click chemistry." This allows for the precise attachment of a wide variety of probes, such as fluorophores, biotin (B1667282) tags, or drug molecules, to a target protein.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Azido-L-phenylalanine hydrochloride is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 34670-43-4 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₄O₂ | [1][2][3] |
| Molecular Weight | 242.66 g/mol | [1][3] |
| Appearance | Off-white crystalline powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Solubility | Soluble in water, DMSO, and DMF | [4] |
| Storage Conditions | Store at room temperature | [2] |
Safety and Handling
4-Azido-L-phenylalanine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause respiratory irritation, skin irritation, and serious eye irritation.[5] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area.[5] In case of fire, use a water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[6] The compound may emit poisonous and corrosive fumes under fire conditions.[5]
Experimental Protocols
The following sections provide detailed protocols for the incorporation of AzF into proteins and subsequent click chemistry reactions.
Site-Specific Incorporation of 4-Azido-L-phenylalanine via Amber Codon Suppression
This protocol describes the incorporation of AzF into a protein of interest in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired site
-
pEVOL-pAzF plasmid (encoding the engineered tRNA synthetase and tRNA)
-
Luria-Bertani (LB) agar (B569324) plates and broth
-
Appropriate antibiotics
-
4-Azido-L-phenylalanine hydrochloride
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAzF plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with the necessary antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add 4-Azido-L-phenylalanine hydrochloride to a final concentration of 1 mM. Also, add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal tRNA synthetase/tRNA pair.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Quantitative Data on Incorporation Efficiency:
The efficiency of unnatural amino acid incorporation can be influenced by several factors, including the specific amino acid, the orthogonal synthetase/tRNA pair used, and the expression context. Studies have shown that the incorporation of AzF can be highly efficient.
| System | Incorporation Efficiency/Yield | Reference |
| E. coli with evolved synthetase and EF-Tu | Increased protein yield for multi-site incorporation | [7] |
| E. coli with AzPheRS mutants | Successful incorporation into a reporter protein | [8] |
| In vitro (PURE system) | High suppression efficiency at optimized codon positions |
Protein Purification
The expressed protein containing AzF can be purified using standard chromatography techniques. A common method is affinity chromatography if the protein has been engineered with an affinity tag (e.g., a polyhistidine-tag).
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Binding: Apply the clarified lysate to the equilibrated affinity chromatography column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the column using the elution buffer.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a buffer suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the incorporated AzF and an alkyne-containing molecule, catalyzed by copper(I).
Materials:
-
Purified protein containing AzF
-
Alkyne-containing probe (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein containing AzF, the alkyne-containing probe (typically in a 5-10 fold molar excess over the protein), and the copper-chelating ligand.
-
Initiation: Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate (B8700270) to the reaction mixture to generate the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.
Quantitative Data on CuAAC Reaction Yields:
CuAAC reactions are known for their high efficiency and yields.
| System | Reaction Yield | Reference |
| Peptide conjugation | >95% conversion | [9] |
| Peptide-polymer conjugates | 43% pure yield | [9] |
| α-amino acid conjugation | 78% overall yield | [10] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between the azide group of AzF and a strained cyclooctyne-containing molecule. This method is particularly useful for applications in living cells where the toxicity of copper is a concern.
Materials:
-
Purified protein containing AzF
-
Strained alkyne probe (e.g., a DBCO- or BCN-functionalized molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the purified protein containing AzF and the strained alkyne probe (typically in a 2-4 fold molar excess) in the reaction buffer.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times can be significantly shorter depending on the specific strained alkyne used.
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted probe.
Quantitative Data on SPAAC Reaction Kinetics:
The kinetics of SPAAC reactions are dependent on the specific strained alkyne used.
| Reactant | Second-order rate constant (k₂) | Reference |
| Rho S144azF with Alexa488-DIBO | 62 ± 12 M⁻¹s⁻¹ | [11] |
Application in Studying GPCR Signaling: β-Arrestin Recruitment
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a critical role in cell signaling. Upon activation by a ligand, GPCRs undergo a conformational change that allows them to interact with intracellular signaling proteins, including G-proteins and β-arrestins. The recruitment of β-arrestin to the activated GPCR is a key event that leads to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.
By incorporating AzF into a GPCR, researchers can use click chemistry to attach probes that allow for the study of these dynamic processes. For example, attaching a fluorescent probe can enable the visualization of β-arrestin recruitment to the receptor in real-time using techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET).
Signaling Pathway Diagram: GPCR-Mediated β-Arrestin Recruitment
The following diagram illustrates the key steps in the GPCR-mediated β-arrestin recruitment pathway.
Caption: GPCR β-arrestin recruitment pathway.
Experimental Workflow for Studying β-Arrestin Recruitment
The following diagram outlines a typical workflow for studying GPCR-β-arrestin interactions using AzF.
Caption: Workflow for studying GPCR-β-arrestin interactions.
Conclusion
4-Azido-L-phenylalanine hydrochloride is a versatile and powerful tool for the site-specific modification of proteins. Its efficient incorporation into proteins via amber codon suppression and its bioorthogonal reactivity in click chemistry reactions have enabled a wide range of applications in basic research and drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize AzF in their own studies, from fundamental investigations of protein function to the development of novel protein-based therapeutics. As our ability to manipulate the genetic code continues to expand, the utility of unnatural amino acids like AzF is certain to grow, opening up new avenues for scientific discovery.
References
- 1. 4-Azido-L-phenylalanine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Azido-L-phenylalanine hydrochloride | TargetMol [targetmol.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. abmole.com [abmole.com]
- 7. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic activation of β-arrestin by GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
